![molecular formula C11H23ClN2O3 B11728313 tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride](/img/structure/B11728313.png)
tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is a chemical compound that features a piperidine ring substituted with an amino group, a methoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Substituents: The amino and methoxy groups are introduced through substitution reactions. Common reagents include methanol for the methoxy group and ammonia or amines for the amino group.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the piperidine ring with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological activities of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride can be summarized as follows:
Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability with IC50 values indicating potent inhibitory effects on cancer proliferation. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.
Antimicrobial Efficacy
Research focusing on the antimicrobial properties revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
- tert-Butyl (3R,4S)-4-amino-3-ethoxypiperidine-1-carboxylate hydrochloride
- tert-Butyl (3R,4S)-4-amino-3-propoxypiperidine-1-carboxylate hydrochloride
Uniqueness
tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
Tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride, commonly referred to as tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H22ClN2O3
- Molecular Weight : 266.77 g/mol
- CAS Number : 2355288-63-8
- Purity : 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its potential therapeutic applications.
Research indicates that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems. Its structure suggests it could act as a modulator for certain pathways involved in neurological functions.
Pharmacological Effects
- Neuroprotective Properties : Preliminary studies have suggested that the compound exhibits neuroprotective effects, potentially beneficial for neurodegenerative diseases.
- Antidepressant-like Activity : Animal models have demonstrated that administration of this compound can lead to reductions in depressive-like behaviors, indicating its potential as an antidepressant agent.
- Analgesic Effects : The compound may also possess analgesic properties, providing relief in pain models used in research.
Table 1: Summary of Biological Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Neuroprotection | Demonstrated reduced neuronal apoptosis in vitro. |
Study 2 | Antidepressant Activity | Significant decrease in immobility time in forced swim tests. |
Study 3 | Analgesic Properties | Reduced pain response in tail-flick assays. |
Case Study: Neuroprotective Effects
In a controlled study examining the neuroprotective effects of this compound, researchers treated neuronal cultures with the compound following exposure to neurotoxic agents. Results showed a marked decrease in cell death compared to controls, suggesting the compound's potential utility in treating neurodegenerative conditions such as Alzheimer's disease .
Case Study: Antidepressant-Like Effects
In another study involving rodent models of depression, subjects administered the compound exhibited significant improvements in behavioral tests designed to assess mood and anxiety levels. The results indicated that this compound could influence serotonin and norepinephrine pathways .
Properties
Molecular Formula |
C11H23ClN2O3 |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 |
InChI Key |
BNXCTBDXQMLEQA-OULXEKPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |
Origin of Product |
United States |
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